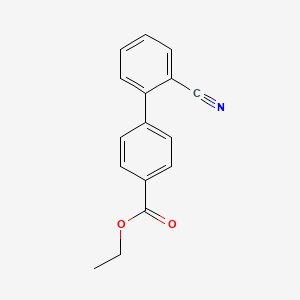

Ethyl 4-(2-cyanophenyl)benzoate

Description

Contextual Significance of Benzoate (B1203000) Esters in Synthetic Organic Chemistry

Benzoate esters are a well-established and versatile class of compounds in organic synthesis. organic-chemistry.org They are derivatives of benzoic acid and are widely recognized for their utility as protecting groups for alcohols, a fundamental strategy in the multi-step synthesis of complex organic molecules. organic-chemistry.org The formation of benzoate esters, often through Fischer esterification, is a straightforward and efficient process. youtube.comresearchgate.net Beyond their role as protecting groups, benzoate esters are also key intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and polymers. chemicalbook.comgoogle.com Their aromatic nature and the reactivity of the ester functional group allow for a variety of chemical transformations. organic-chemistry.org For instance, they can undergo hydrolysis to regenerate the parent carboxylic acid and alcohol, or participate in transesterification reactions to form different esters. researchgate.net The stability of the benzoate group under many reaction conditions, coupled with its ease of introduction and removal, solidifies its importance in the synthetic chemist's toolkit. organic-chemistry.org

The Role of the Nitrile Functionality in Chemical Transformations and Molecular Design

The nitrile, or cyano, group (–C≡N) is a highly versatile functional group in organic chemistry, prized for its unique electronic properties and its ability to be converted into a variety of other functional groups. nih.govwikipedia.org The linear geometry of the nitrile group and its strong electron-withdrawing nature significantly influence the reactivity and properties of the molecule to which it is attached. fiveable.menih.gov

The carbon-nitrogen triple bond in a nitrile is susceptible to nucleophilic attack, allowing for a rich and diverse range of chemical transformations. chemistrysteps.comlibretexts.org For example, nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. fiveable.mechemistrysteps.comlibretexts.org This versatility makes nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comebsco.com In molecular design, the nitrile group can act as a key pharmacophore, contributing to the binding affinity of a drug to its target protein. nih.gov Its incorporation into a molecule can enhance pharmacokinetic properties and has become a promising strategy in rational drug design. nih.gov

Exploration of Biphenyl (B1667301) Scaffolds in Contemporary Chemical Research

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structural motif in modern chemical research. arabjchem.orgrsc.org This structural unit is found in a wide range of important compounds, including natural products, liquid crystals, and pharmaceutical agents. rsc.orgwikipedia.org The biphenyl moiety provides a rigid and well-defined three-dimensional structure that can be strategically functionalized to create molecules with specific properties. arabjchem.orgresearchgate.net

In medicinal chemistry, the biphenyl scaffold is a common feature in the design of new drugs, where it can influence factors such as binding affinity, solubility, and metabolic stability. biosynce.comnih.gov For example, biphenyl structures are central to the development of certain anti-inflammatory and anti-cancer drugs. biosynce.com In materials science, biphenyl derivatives are utilized in the creation of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) due to their unique optical and electronic properties. rsc.orgwikipedia.org The synthesis of functionalized biphenyls is a major focus of research, with methods like the Suzuki-Miyaura coupling being instrumental in their preparation. arabjchem.orgbiosynce.com The ongoing exploration of biphenyl scaffolds continues to yield novel compounds with diverse applications. nih.govelsevierpure.comacs.orgacs.org

Overview of the Research Landscape Pertaining to Ethyl 4-(2-cyanophenyl)benzoate and Analogous Structures

The research landscape surrounding this compound and its analogs is primarily situated within the fields of liquid crystal research and synthetic methodology development. The unique combination of a polar nitrile group and a rigid biphenyl core makes these types of molecules interesting candidates for the design of new liquid crystalline materials. tandfonline.comtandfonline.com Studies on similar cyano-substituted biphenyl benzoates have investigated their polymorphic behavior and the formation of different liquid crystal phases, such as reentrant nematic phases. tandfonline.comtandfonline.com

The synthesis of this compound itself and related structures often serves as a demonstration of the utility of various cross-coupling reactions or as a building block for more complex molecular architectures. While specific, in-depth research focused solely on this compound is not extensive in publicly available literature, the principles governing its synthesis and potential properties can be inferred from studies on closely related compounds. For instance, the synthesis would typically involve a Suzuki-Miyaura coupling to form the biphenyl linkage, followed by esterification. The characterization of such a molecule would rely on standard analytical techniques.

Detailed Research Findings

While specific, extensive research dedicated solely to this compound is limited in the public domain, we can compile its known properties and infer its synthetic route from established chemical principles and data on analogous compounds.

Synthesis and Characterization

The synthesis of this compound would logically proceed through a two-step sequence:

Suzuki-Miyaura Coupling: This powerful cross-coupling reaction would be employed to form the central biphenyl bond. The likely starting materials would be a boronic acid (or ester) derivative of one phenyl ring and a halide (typically bromide or iodide) of the other. For instance, (2-cyanophenyl)boronic acid could be coupled with ethyl 4-bromobenzoate (B14158574) in the presence of a palladium catalyst and a base.

Esterification: Alternatively, if the biphenyl core is already formed, such as with 4-(2-cyanophenyl)benzoic acid, a standard Fischer esterification with ethanol (B145695) and an acid catalyst would yield the final product.

The characterization of this compound would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Spectroscopic Data for Structurally Similar Compounds

| Technique | Compound | Key Observations |

| ¹H NMR | Ethyl 4'-cyanobiphenyl-4-carboxylate | Aromatic protons in distinct regions, signals for the ethyl group (quartet and triplet). |

| ¹³C NMR | 4-Cyanophenyl 4-ethylbenzoate (B1233868) | Signals for the nitrile carbon, ester carbonyl carbon, and distinct aromatic carbons. nih.gov |

| Mass Spec | Ethyl 4-cyanobenzoate | Molecular ion peak corresponding to its mass, characteristic fragmentation pattern. nist.govnist.gov |

This table presents expected data based on analogous structures. Specific shifts for this compound would require experimental determination.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 4-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)13-9-7-12(8-10-13)15-6-4-3-5-14(15)11-17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVQJLZUDQSXEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743088 | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501427-88-9 | |

| Record name | Ethyl 2'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 2 Cyanophenyl Benzoate and Its Structural Precursors

Retrosynthetic Analysis of the Ethyl 4-(2-cyanophenyl)benzoate Framework

A retrosynthetic analysis of this compound reveals that the primary disconnection points are the carbon-carbon bond of the biphenyl (B1667301) core and the ester linkage. This suggests that the synthesis can be approached by forming the biphenyl structure first, followed by esterification, or by coupling two pre-functionalized aromatic rings. Key precursors identified through this analysis include 4-halobenzoates and 2-cyanophenylboronic acid (or its derivatives), or 4-carboxyphenylboronic acid and a 2-halobenzonitrile, which would then require esterification.

Strategies for Carbon-Carbon Bond Formation in Biphenyl Derivatives

The construction of the biphenyl backbone is a critical step in the synthesis of this compound. Transition metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for creating C-C bonds in such systems. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a highly versatile and widely adopted method for the synthesis of biphenyls due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of boronic acid reagents. nobelprize.orglibretexts.org The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com

The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nobelprize.orgyoutube.com

For the synthesis of a precursor to this compound, a Suzuki-Miyaura coupling could involve the reaction between ethyl 4-bromobenzoate (B14158574) and 2-cyanophenylboronic acid. A variety of palladium catalysts and ligands can be employed, with common choices including Pd(PPh₃)₄, Pd(OAc)₂, and more specialized ligand systems designed to improve yields and reaction rates. acs.orgnih.gov The choice of base, such as sodium carbonate, potassium carbonate, or cesium carbonate, and solvent is also crucial for optimizing the reaction. youtube.comacs.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Biphenyl Synthesis

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield |

| 4-Nitrochlorobenzene | Phenylboronic acid | Nano-palladium | - | - | 90% google.com |

| 2-Nitrochlorobenzene | Phenylboronic acid | Nano-palladium | - | - | 97% google.com |

| 4-Bromobenzoyl chloride | Phenylboronic acid | (NHC)₂PdBr₂ complex | K₂CO₃ | - | High nih.gov |

| Bromobenzene | Phenylboronic acid | NHC-Pd(II) complex | KOH | H₂O/2-propanol | High nih.gov |

This table is generated based on data from the provided text for illustrative purposes and may not represent the exact conditions for the synthesis of this compound.

Other Transition Metal-Mediated Coupling Approaches

While the Suzuki-Miyaura coupling is prominent, other transition metal-catalyzed reactions are also effective for biphenyl synthesis.

Hiyama Coupling: This reaction utilizes organosilicon compounds as the organometallic partner. organic-chemistry.orgmdpi.com It offers an alternative to organoboron compounds and is known for its tolerance of various functional groups. organic-chemistry.orgmdpi.com Rhodium(III)-catalyzed C-H Hiyama cross-coupling has been shown to be an efficient method for synthesizing biphenyl-2-carbonitriles directly. acs.org

Negishi Coupling: This method employs organozinc reagents, which are generally more reactive than organoboron or organosilicon compounds. nobelprize.org

Kumada Coupling: This reaction involves the use of Grignard reagents (organomagnesium halides) and is another powerful tool for C-C bond formation. acs.org

Stille Coupling: This coupling utilizes organotin compounds. researchgate.net

The choice of a specific method often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.

Sonogashira Coupling in Related Benzofuran (B130515) Synthesis

Although not a direct method for biphenyl synthesis, the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is relevant in the synthesis of related heterocyclic structures like benzofurans. nih.gov In some synthetic routes, a Sonogashira coupling can be a key step in constructing a precursor that is later cyclized to form a more complex framework. For instance, the coupling of a 2-iodophenol (B132878) with a terminal alkyne can lead to a 2-(1-alkynyl)phenol intermediate, which can then undergo cyclization to form a benzofuran. nih.gov Microwave-assisted Sonogashira reactions have been shown to improve yields and reduce reaction times. nih.gov

Esterification Techniques for the Ethyl Benzoate (B1203000) Moiety

Once the 4-(2-cyanophenyl)benzoic acid core is synthesized, the final step is the formation of the ethyl ester. Several standard esterification methods can be employed.

Fischer Esterification: This is a classic method that involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent, or water is removed as it is formed. masterorganicchemistry.com

Reaction with Alkyl Halides: The carboxylate salt of 4-(2-cyanophenyl)benzoic acid can be reacted with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the ester.

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with ethanol to form the ester. libretexts.org

Methods for Nitrile Group Introduction and Functionalization

The cyano group is a versatile functional group that can be introduced and further transformed in various ways. nih.govresearchgate.net

Introduction of the Nitrile Group:

Sandmeyer Reaction: A common method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction, where an aryl diazonium salt (derived from an aniline) is treated with a copper(I) cyanide.

Nucleophilic Aromatic Substitution: If a suitable leaving group (e.g., a halogen) is present on the aromatic ring and is activated by electron-withdrawing groups, it can be displaced by a cyanide salt.

From Amides: Primary amides can be dehydrated using reagents like phosphorus pentoxide (P₄O₁₀) to yield nitriles. chemguide.co.uk

From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins by treatment with hydrogen cyanide or a cyanide salt in the presence of acid. chemguide.co.uk

Functionalization of the Nitrile Group: The cyano group itself can be a precursor to other functional groups. thieme-connect.de While not directly applicable to the synthesis of the target molecule where the nitrile is retained, it's important to note its synthetic potential. For example, nitriles can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines. thieme-connect.de The cyano group can also participate in cycloaddition reactions to form heterocyclic rings. acs.org

Total Synthesis Approaches for this compound

The principal strategy for the total synthesis of this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a widely utilized method in the pharmaceutical industry for constructing biaryl scaffolds. acs.orgmdpi.compreprints.orgresearchgate.net The synthesis joins two key fragments: an ethyl benzoate derivative and a 2-cyanophenyl moiety.

The most common disconnection approach involves the reaction between Ethyl 4-halobenzoate (typically the bromo or iodo derivative) and 2-Cyanophenylboronic acid or one of its ester derivatives. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst such as Palladium(II) acetate (B1210297) (Pd(OAc)₂). A base is required to activate the boronic acid component for transmetalation to the palladium center.

General Synthetic Scheme:

In this reaction, 'X' typically represents a halogen such as Bromine (Br) or Iodine (I). The reaction is conducted in the presence of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system.

This synthetic route is favored due to the commercial availability of the starting materials and the extensive research available on optimizing Suzuki-Miyaura couplings for complex molecule synthesis. nih.govjeolusa.com

Preparation of Key Synthetic Intermediates

The success of the total synthesis hinges on the efficient preparation of the two primary building blocks: the halogenated benzoate ester and the 2-cyanophenylboronic acid derivative.

Synthesis of Halogenated Benzoate Esters

Ethyl 4-bromobenzoate is a common precursor for this synthesis. It is typically prepared via Fischer esterification of 4-bromobenzoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄), and is often heated to drive the reaction towards completion by removing the water formed as a byproduct. sciencemadness.orgquora.com

Reaction for Ethyl 4-bromobenzoate Synthesis: 4-Bromobenzoic acid + Ethanol --(H₂SO₄, Heat)--> Ethyl 4-bromobenzoate + Water

Alternative halogenated esters, such as ethyl 4-chlorobenzoate, can also be used. The synthesis of related structures like ethyl 4-chloro-3-nitrobenzoate has been documented, highlighting the versatility of esterification methods for various substituted benzoates. orgsyn.org

Derivatization of 2-Cyanophenyl Building Blocks

The key borane-containing intermediate is 2-cyanophenylboronic acid. This compound serves as a versatile building block in numerous organic syntheses. chemimpex.cominnospk.com Its preparation has been described through several routes, often starting from 2-bromobenzonitrile (B47965). One common method involves a metal-halogen exchange with an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) and subsequent acidic hydrolysis to yield the desired boronic acid. google.com

Patented processes exist for the synthesis of 2-cyanophenylboronic acid and its esters, which are valuable intermediates for active pharmaceutical ingredients. google.com These methods often focus on improving yield and purity. For instance, a process involving the formation of a 2-cyanophenyl magnesium halide lithium chloride complex has been reported to give yields of 80-85% for 2-cyanophenylboronic acid. google.com

To enhance stability and handling, 2-cyanophenylboronic acid can be converted to more stable ester derivatives, such as the pinacol (B44631) ester or diethanolamine (B148213) boronic esters, which often show improved performance in coupling reactions. acs.orgchemimpex.com

Optimization of Reaction Conditions, Catalytic Systems, and Reaction Yields

Optimizing the Suzuki-Miyaura coupling is critical for maximizing the yield and purity of this compound. This involves screening various reaction components, including catalysts, ligands, bases, and solvents.

Catalytic Systems: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common precatalysts. The choice of ligand is crucial for stabilizing the active Pd(0) species and facilitating the elementary steps of the catalytic cycle. preprints.org Phosphine-based ligands such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands like tri-tert-butylphosphine (B79228) and AntPhos have been used to improve reaction efficiency. google.comnih.gov

Bases and Solvents: A variety of inorganic bases are employed, with sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) being common choices in aqueous solvent mixtures. jeolusa.com Other bases like potassium trimethylsilanolate (TMSOK) have been shown to enable rapid cross-coupling. nih.gov The solvent system plays a significant role; mixtures of toluene/water, acetone/water, or more environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are frequently used. mdpi.comjeolusa.com

Yield Optimization: Through careful screening of these parameters, high yields can be achieved. For example, process development for similar Suzuki couplings in pharmaceutical manufacturing has reported yields ranging from 65% to 93% on a large scale. mdpi.compreprints.org A ligand-solvent-base screen followed by focused experiments is a standard approach to find the optimal conditions for a specific substrate pairing. acs.org

| Parameter | Options | Rationale/Effect on Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd/C | Source of the active Pd(0) catalyst. Loading is a key factor for cost. |

| Ligand | PPh₃, Buchwald ligands (e.g., SPhos), AntPhos | Stabilizes catalyst, influences rate of oxidative addition and reductive elimination. |

| Borane Source | Boronic acid, Pinacol boronate ester, MIDA boronate | Affects stability, reactivity, and purification. Esters can be more robust. acs.org |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, TMSOK | Activates the boronic acid for transmetalation. Strength and solubility are important. |

| Solvent | Toluene/H₂O, Dioxane, 2-MeTHF, Acetone/H₂O | Affects solubility of reagents and catalyst, and can influence reaction rate and side products. mdpi.comjeolusa.com |

Considerations for Synthetic Scalability and Process Efficiency

Transitioning the synthesis of this compound from the laboratory to an industrial scale introduces several critical considerations aimed at improving efficiency, safety, and cost-effectiveness.

Catalyst Loading and Removal: Palladium is an expensive and toxic precious metal. Therefore, a primary goal in process scale-up is to minimize the catalyst loading (often expressed in mol %) without compromising reaction time or yield. preprints.org Following the reaction, residual palladium levels in the final product must be strictly controlled to meet pharmaceutical standards (typically in the parts-per-million range). This necessitates dedicated palladium scavenging steps, which can involve treatment with solid-supported scavengers or specific aqueous washes (e.g., with NaHSO₃ solution). acs.orgacs.org

Process Robustness and Safety: A scalable process must be robust, meaning it consistently delivers the product in high yield and purity despite minor variations in reaction conditions. acs.org The choice of solvent is critical, with a focus on replacing hazardous solvents like dioxane with safer alternatives such as 2-MeTHF. mdpi.com The thermal stability of intermediates and the management of any potential exotherms during the reaction are paramount for safe large-scale operation.

Efficiency and Throughput: To improve process efficiency, one-pot procedures that combine multiple steps, such as a Miyaura borylation followed directly by a Suzuki coupling, are highly desirable. mdpi.compreprints.org The use of continuous flow reactors is another emerging strategy to enhance throughput and safety for Suzuki couplings, allowing for precise control over reaction parameters and potentially higher productivity compared to batch processing. flowfrontier.co.jp Successful scale-ups of Suzuki reactions to the 100 kg scale and beyond have been demonstrated in the pharmaceutical industry, underscoring the maturity and reliability of this methodology. acs.orgmdpi.com

Chemical Reactivity and Derivatization Studies of Ethyl 4 2 Cyanophenyl Benzoate

Transformations Involving the Ester Functional Group

The ester functional group in Ethyl 4-(2-cyanophenyl)benzoate is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of the carboxyl end of the molecule.

Hydrolytic and Transesterification Reactions

Hydrolysis: The ester linkage in this compound can be cleaved through hydrolysis to yield 4-(2-cyanophenyl)benzoic acid and ethanol (B145695). This reaction can be catalyzed by either acid or base. sserc.org.uk

Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. sserc.org.uk

Base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon. sserc.org.uk This process is typically irreversible as the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. sserc.org.uk

Transesterification: This process involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.org For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol. The reaction is an equilibrium process, and driving it to completion often requires using the replacing alcohol as the solvent or removing the ethanol by-product. google.com

A variety of catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and enzymes. organic-chemistry.orggoogle.com The choice of catalyst and reaction conditions can influence the reaction rate and yield. organic-chemistry.org

Table 1: Hydrolytic and Transesterification Reactions of Ester Analogs

| Reactant | Reagents & Conditions | Product(s) | Reference |

|---|---|---|---|

| Ethyl benzoate (B1203000) | NaOH(aq), Heat; then HCl(aq) | Benzoic acid, Ethanol | sserc.org.uk |

| Ethyl benzoate | H₂O, Acid catalyst, Heat | Benzoic acid, Ethanol | sserc.org.uk |

| Alkyl p-aminobenzoate | Diol, Transesterification catalyst | Alkanediol-diaminobenzoate, Alcohol | google.com |

| Ethyl esters | Methyl alcohol, Catalyst (e.g., PAFR) | Methyl esters, Ethanol | organic-chemistry.org |

Reductions to Corresponding Alcohol Derivatives

The ester group of this compound can be reduced to an alcohol. The product of the reduction depends on the reducing agent used.

Reduction to Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. masterorganicchemistry.comadichemistry.com In this case, this compound would be reduced to (4-(2-cyanophenyl)phenyl)methanol and ethanol. brainly.comdoubtnut.com The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. adichemistry.com

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered and less reactive reducing agents like diisobutylaluminum hydride (DIBAL-H). youtube.commasterorganicchemistry.com This reaction is usually performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. masterorganicchemistry.com Treating this compound with DIBAL-H would be expected to yield 4-(2-cyanophenyl)benzaldehyde. koreascience.kr

Table 2: Reduction of Ester Functional Group in Analogous Compounds

| Reactant | Reducing Agent | Product | Reference |

|---|

Reactions of the Nitrile Functional Group

The nitrile, or cyano, group (C≡N) in this compound is a versatile functional group that can undergo various transformations, including reduction, nucleophilic addition, and cycloaddition reactions.

Reduction of the Nitrile to Amine Derivatives

The nitrile group can be reduced to a primary amine, which would yield Ethyl 4-(2-(aminomethyl)phenyl)benzoate. This transformation is valuable as it introduces a basic amino group into the molecule. Common methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).

Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for reducing nitriles to primary amines. adichemistry.com The reaction is typically carried out in an ether solvent followed by a workup step. adichemistry.com It is important to note that LiAlH₄ will also reduce the ester group, so selective reduction of the nitrile would require protection of the ester.

Nucleophilic Additions to the Cyano Group

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. wikipedia.org This leads to the formation of an imine or its derivatives, which can then be further transformed.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. wikipedia.org In the case of this compound, this would lead to the formation of a dicarboxylic acid derivative, 2'-(ethoxycarbonyl)-[1,1'-biphenyl]-2-carboxylic acid, after hydrolysis of the intermediate amide.

Reaction with Grignard Reagents: Organomagnesium halides (Grignard reagents) can add to the nitrile group to form an imine anion, which upon hydrolysis yields a ketone. wikipedia.org For example, the reaction of this compound with a Grignard reagent like methyl magnesium bromide (CH₃MgBr), followed by hydrolysis, would be expected to produce Ethyl 4-(2-acetylphenyl)benzoate.

Addition of Hydrogen Cyanide: The addition of hydrogen cyanide (HCN) to aldehydes and ketones results in cyanohydrins. libretexts.org While less common for nitriles, under certain conditions, nucleophilic attack by cyanide can occur. chemguide.co.uk

Table 3: Reactivity of the Nitrile Functional Group

| Reaction Type | Reagents & Conditions | Expected Product from this compound | Reference (General Reaction) |

|---|---|---|---|

| Reduction | H₂, Metal Catalyst (Pd, Pt, or Ni) | Ethyl 4-(2-(aminomethyl)phenyl)benzoate | - |

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly with 1,3-dipoles, to form five-membered heterocyclic rings. youtube.comyoutube.com A common example is the [3+2] cycloaddition with nitrile oxides to form oxadiazoles (B1248032) or with azides to form tetrazoles. These reactions are a powerful tool for constructing complex heterocyclic systems. The specific conditions and the nature of the dipole will determine the outcome and regioselectivity of the reaction. researchgate.net For instance, the reaction of a nitrile with a nitrile oxide can be influenced by the electronic properties of both reactants. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings

The reactivity of the two phenyl rings in this compound towards aromatic substitution is dictated by the electronic properties of the substituents on each ring.

The first ring, a benzoate moiety, contains an ethyl ester group (-COOEt). The ester group is an electron-withdrawing group and a meta-director for electrophilic aromatic substitution. Consequently, electrophilic attack on this ring will preferentially occur at the positions meta to the ester functionality.

The second ring is substituted with a cyano group (-CN) and a phenyl group. The cyano group is strongly electron-withdrawing and also a meta-director. Conversely, the phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions. In this specific arrangement, the positions on the second ring are influenced by both substituents. The positions ortho and para to the phenyl substituent are simultaneously meta to the cyano group, leading to a complex reactivity profile that depends on the reaction conditions and the nature of the electrophile.

Nucleophilic aromatic substitution (SNAr) is generally challenging on unsubstituted benzene (B151609) rings but can occur if the ring is activated by strong electron-withdrawing groups. Both the cyano and ester groups facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex. Therefore, nucleophilic attack is most likely to occur at the positions ortho or para to these electron-withdrawing groups.

Table 1: Predicted Regioselectivity of Aromatic Substitution on this compound

| Ring | Substituent(s) | Reaction Type | Predicted Position of Attack |

|---|---|---|---|

| Benzoate Ring | -COOEt | Electrophilic Substitution | Meta to the ester group |

| Benzoate Ring | -COOEt | Nucleophilic Substitution | Ortho, Para to the ester group |

| Cyanophenyl Ring | -CN, -C₆H₄COOEt | Electrophilic Substitution | Ortho, Para to the phenyl group; Meta to the cyano group |

| Cyanophenyl Ring | -CN, -C₆H₄COOEt | Nucleophilic Substitution | Ortho, Para to the cyano group |

Functionalization at the Biphenyl (B1667301) Linkage

The biphenyl core of this compound is typically constructed using cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most prominent methods. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would typically involve the reaction of (2-cyanophenyl)boronic acid with ethyl 4-bromobenzoate (B14158574), or alternatively, 2-bromobenzonitrile (B47965) with (4-(ethoxycarbonyl)phenyl)boronic acid. This synthetic step is in itself a key functionalization that establishes the critical biphenyl linkage.

Further functionalization directly at the C-C bond of the biphenyl linkage is uncommon due to its high bond strength and stability. Instead, modifications are typically carried out on the functional groups or the aromatic rings.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling to Form Biphenyl Scaffolds

| Organohalide | Organoboron Compound | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water |

| Aryl Chloride | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene |

| Aryl Iodide | Arylboronic Acid | PdCl₂(dppf) | Na₂CO₃ | DME/Water |

Pathways to Form Advanced Molecular Architectures from this compound

The unique combination of functional groups makes this compound an excellent starting material for the synthesis of more complex molecular structures, including various heterocycles, polymers, and supramolecular assemblies.

The cyano and ester groups can be chemically transformed to facilitate the construction of various heterocyclic rings.

Benzofurans: Benzofurans are important heterocyclic compounds found in many natural products and pharmaceuticals. lbp.worldnih.gov The synthesis of a benzofuran (B130515) ring from this compound would typically require the introduction of a hydroxyl group ortho to the cyano group on the second phenyl ring. This could be achieved through a multi-step synthesis. Once the ortho-hydroxy-ortho-cyano-biphenyl precursor is obtained, intramolecular cyclization can be induced. Several methods exist for the synthesis of benzofurans, including the cycloisomerization of appropriately substituted alkynes or the condensation of phenols with α-haloketones. organic-chemistry.orgjocpr.com A plausible route could involve the reaction of a derivative, such as a 2-(2-hydroxyphenyl)acetonitrile, with an arylboronic acid to yield 2-arylbenzofurans. organic-chemistry.org

Imidazoles: The imidazole (B134444) ring is a key component of many biologically active molecules. researchgate.net The cyano group of this compound can serve as a key electrophile for imidazole synthesis. For instance, metalated isocyanides can condense with nitriles to form imidazoles after cyclization. nih.gov This provides a direct route to incorporate the cyanobiphenyl moiety into an imidazole structure. Another strategy involves the conversion of the nitrile to an amidine, which is a versatile precursor for various nitrogen-containing heterocycles, including imidazoles. researchgate.net

Triazoles: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, with 1,2,3-triazoles and 1,2,4-triazoles being the most common isomers. nih.gov The synthesis of triazoles often involves cycloaddition reactions. organic-chemistry.orgnih.gov While the cyano group itself can undergo cycloaddition with azides to form tetrazoles, it can be converted into other functional groups suitable for triazole synthesis. For example, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acyl azide (B81097) and subsequent reaction with an alkyne, could yield a 1,2,3-triazole. Alternatively, nitriles can be used to synthesize 1,2,4-triazoles through reactions with hydrazines and other reagents. organic-chemistry.org

Table 3: Synthetic Strategies for Heterocycles from Nitrile-Containing Precursors

| Target Heterocycle | Key Precursor from Nitrile | General Reaction Type |

|---|---|---|

| Benzofuran | ortho-Hydroxyphenyl acetonitrile (B52724) derivative | Intramolecular cyclization organic-chemistry.org |

| Imidazole | Nitrile | Condensation with metalated isocyanides nih.gov |

| Imidazole | Amidine | Cyclocondensation with α-halocarbonyls |

| 1,2,4-Triazole | Nitrile | Reaction with hydroxylamine (B1172632) and a second nitrile nih.gov |

| 1,2,3-Triazole | Alkyne/Azide (from other functional groups) | Huisgen 1,3-Dipolar Cycloaddition organic-chemistry.orgnih.gov |

The rigid biphenyl core of this compound is a desirable structural motif for the construction of advanced materials with ordered structures.

Polymeric Assemblies: Biphenyl units are frequently incorporated into the backbones of polymers to impart rigidity, thermal stability, and specific electronic or optical properties. For example, polymers containing biphenyl units are widely used in liquid crystal displays (LCDs). The ester and cyano groups of this compound can be hydrolyzed or reduced to carboxylic acids and amines, respectively. These functional groups can then be used as monomers in polymerization reactions (e.g., to form polyamides or polyesters). The resulting polymers can exhibit liquid crystalline behavior or be used as high-performance engineering plastics.

Supramolecular Assemblies: Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π–π stacking, and metal coordination. rsc.org Biphenyl derivatives are excellent building blocks for supramolecular assemblies due to their propensity for π–π stacking. chinesechemsoc.orgwur.nl The ester and cyano groups of this compound can be modified to introduce moieties capable of strong, directional hydrogen bonding, such as amide or carboxylic acid groups. These modified molecules can then self-assemble in solution or on surfaces to form well-defined nanostructures like fibers, sheets, or helical aggregates. chinesechemsoc.orgwur.nl For example, biphenyl bisimide cyclophanes have been shown to form host-guest complexes that exhibit delayed fluorescence. acs.org

Table 4: Advanced Molecular Architectures Derived from Biphenyl Precursors

| Architecture Type | Key Structural Feature | Driving Force for Assembly | Potential Application |

|---|---|---|---|

| Liquid Crystalline Polymers | Rigid biphenyl backbone | Anisotropic molecular shape | Displays, optical films |

| High-Performance Polymers | Aromatic polymer chain | Covalent bonds, chain rigidity | Engineering plastics, membranes |

| Supramolecular Nanofibers | Self-assembling biphenyl amides | Hydrogen bonding, π–π stacking chinesechemsoc.orgwur.nl | Biomaterials, hydrogels |

| Host-Guest Complexes | Biphenyl-derived cyclophanes | Charge-transfer, hydrophobic effects acs.org | Sensors, molecular electronics |

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Analysis

A detailed ¹H NMR spectrum is crucial for identifying the number of unique proton environments, their multiplicity (splitting patterns), and their relative positions within the molecule. For Ethyl 4-(2-cyanophenyl)benzoate, specific chemical shifts (δ) and coupling constants (J) would be expected for the ethyl group protons and the protons on the two distinct aromatic rings.

However, a thorough search of scientific literature and chemical databases did not yield specific experimental ¹H NMR data for this compound.

Carbon-13 (¹³C) NMR Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum, including the carbons of the ethyl group, the ester carbonyl, the cyano group, and the aromatic rings.

Despite extensive searches, specific experimental ¹³C NMR data for this compound could not be located in the available scientific literature.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the same spin system, confirming the connectivity of protons on the aromatic rings and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is critical for establishing longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the ethyl group to the benzoate (B1203000) ring and, crucially, in confirming the connectivity between the two phenyl rings.

Specific experimental data from COSY, HSQC, or HMBC experiments for this compound are not available in the public scientific databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This accurate mass is used to determine the precise elemental formula, which is a critical step in confirming the compound's identity.

A specific high-resolution mass spectrum for this compound was not found in the reviewed scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify individual components in a mixture. In the context of synthesizing this compound, GC-MS would be used to assess the purity of the final product and to identify any starting materials or by-products.

While GC-MS is a standard technique for such analyses, specific GC-MS data, including retention times and fragmentation patterns for this compound, are not publicly available.

Fragmentation Pathway Analysis and Structural Confirmation

Mass spectrometry provides critical information for the structural confirmation of this compound by analyzing its fragmentation patterns under ionization. The fragmentation of benzoate esters is well-documented, often initiated by the loss of the ethoxy radical or ethylene (B1197577). pharmacy180.com For this compound (molecular weight: 251.29 g/mol ), the fragmentation pathway is proposed to involve several key steps.

Initially, the molecular ion [M]⁺ at m/z 251 is formed. A primary fragmentation event is the loss of the ethoxy radical (•OCH2CH3), a fragment with a mass of 45 Da, leading to the formation of a stable acylium ion at m/z 206. This is a common pathway for ethyl esters. pharmacy180.com Another potential initial fragmentation is the loss of an ethylene molecule (C2H4, 28 Da) via a McLafferty-type rearrangement, which would produce a radical cation at m/z 223.

Further fragmentation of the acylium ion at m/z 206 can occur through the loss of a carbon monoxide (CO) molecule (28 Da), resulting in a biphenyl (B1667301) nitrile cation at m/z 178. The stability of these resulting ions often dictates the most prominent peaks observed in the mass spectrum. The presence of the cyano group and the biphenyl system introduces additional fragmentation possibilities, contributing to a complex mass spectrum that serves as a unique fingerprint for the molecule's identification.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss | Mass of Loss (Da) |

| 251 | [C₁₆H₁₃NO₂]⁺ (Molecular Ion) | - | - |

| 223 | [C₁₄H₉NO₂]⁺ | C₂H₄ (Ethylene) | 28 |

| 206 | [C₁₄H₉NO]⁺ | •OC₂H₅ (Ethoxy radical) | 45 |

| 178 | [C₁₃H₉N]⁺ | CO (Carbon monoxide) | 28 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its ester, nitrile, and aromatic components.

The most prominent feature in the IR spectrum would be the strong carbonyl (C=O) stretching vibration of the ester group, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce two bands, one for the C(=O)-O bond and another for the O-C₂H₅ bond, usually found between 1250-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

The nitrile (C≡N) group exhibits a characteristic sharp absorption band of medium intensity in the region of 2220-2260 cm⁻¹. The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Ester | C=O Stretch | 1720 - 1740 | Strong |

| Aromatic | C=C Stretch | 1400 - 1600 | Medium |

| Ester | C-O Stretch | 1250 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its aromatic system. The presence of the ester and cyano groups as substituents on the biphenyl framework influences the position and intensity of the absorption bands.

Aromatic compounds typically exhibit strong absorption bands corresponding to π → π* transitions. nih.gov For this compound, these transitions are expected to occur in the ultraviolet region. The biphenyl system, in conjunction with the auxochromic ester group and the chromophoric cyano group, is likely to result in a complex spectrum with multiple absorption maxima (λmax). The extended conjugation of the biphenyl system generally leads to a bathochromic (red) shift of the absorption bands to longer wavelengths compared to simple benzene (B151609) derivatives.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Chromophore |

| π → π | 200 - 280 | Biphenyl and Benzoate System |

| n → π | > 280 | Carbonyl and Cyano Groups |

Elemental Compositional Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This data is crucial for verifying the molecular formula of a synthesized compound. thermofisher.com The molecular formula for this compound is C₁₆H₁₃NO₂.

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements. These theoretical values serve as a benchmark against which experimental results are compared to confirm the purity and identity of the compound.

**Table 4: Elemental Analysis Data for this compound (C₁₆H₁₃NO₂) **

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass in Molecule ( g/mol ) | Theoretical Percentage (%) |

| Carbon (C) | 12.01 | 16 | 192.16 | 76.48 |

| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.22 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.58 |

| Oxygen (O) | 16.00 | 2 | 32.00 | 12.74 |

| Total | 251.274 | 100.00 |

Computational Chemistry and Theoretical Studies of Ethyl 4 2 Cyanophenyl Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Energy Landscapes

A primary step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as geometry optimization. For Ethyl 4-(2-cyanophenyl)benzoate, a key structural feature is the dihedral angle between the two phenyl rings. A DFT calculation would precisely determine this angle, along with all bond lengths and bond angles in the molecule's lowest energy state.

Furthermore, by systematically rotating the bonds—particularly the C-C bond connecting the phenyl rings and the bonds within the ethyl ester group—a conformational energy landscape could be generated. This would reveal the energy barriers between different conformations and identify the most stable conformers present at room temperature.

Data Table: Hypothetical Optimized Geometric Parameters

Without a specific study, a data table of optimized parameters cannot be provided. Such a table would typically list key bond lengths (in Ångstroms), bond angles (in degrees), and dihedral angles (in degrees) for the ground-state geometry of the molecule.

Analysis of Electronic Structure and Charge Distribution

DFT calculations would also provide a detailed picture of how electrons are distributed within the this compound molecule. This includes calculating the partial atomic charges on each atom, which would highlight the polarity of different bonds. The presence of the electron-withdrawing cyano (-CN) group and the ester group (-COOEt) would significantly influence this charge distribution, creating regions of positive and negative charge across the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gap Determination and Reactivity Prediction

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

A computational study would precisely calculate the energies of the HOMO and LUMO and visualize their spatial distribution. For this compound, it would be expected that the HOMO is located primarily on the more electron-rich phenyl ring, while the LUMO might be concentrated around the electron-deficient cyanophenyl ring and the ester carbonyl group.

Data Table: Hypothetical FMO Energies

Specific energy values for the HOMO, LUMO, and the energy gap for this compound are not available in the literature. A data table would present these values in electron volts (eV).

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding and electron delocalization within a molecule. tandfonline.com It examines the interactions between filled (donor) and empty (acceptor) orbitals.

Data Table: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

A dedicated NBO analysis is required to generate a data table of stabilization energies for this compound. This table would list the most significant orbital interactions and their corresponding E(2) values in kcal/mol.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an excellent tool for identifying the sites most susceptible to electrophilic and nucleophilic attack.

An MEP map of this compound would visually depict the electron-rich and electron-poor regions. It is anticipated that the most negative potential (typically colored red) would be located around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these as likely sites for electrophilic attack. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms, particularly those on the phenyl rings. This visual information is crucial for understanding intermolecular interactions and predicting reaction pathways.

Conformational Analysis and Rotational Barriers around the Biphenyl (B1667301) Linkage

In unsubstituted biphenyl, the two phenyl rings are not coplanar in the gas phase, exhibiting a dihedral angle of approximately 44° in the ground state. The planar conformation (0° dihedral angle) is a transition state for interconversion between the two equivalent non-planar ground states, with a rotational barrier of about 6.0 ± 2.1 kJ/mol. comporgchem.com The perpendicular conformation (90° dihedral angle) represents another rotational barrier, estimated to be around 6.5 ± 2.0 kJ/mol. comporgchem.com The presence of substituents on the phenyl rings significantly alters these rotational barriers.

For 2-substituted biphenyls, such as in the case of this compound, steric hindrance between the ortho-substituent (the cyano group) and the ortho-hydrogen on the other ring is expected to increase the energy of the planar conformation, thereby raising the rotational barrier. quimicaorganica.orgrsc.org The presence of bulky groups in the ortho positions can lead to repulsions that force the molecule to adopt a more twisted conformation. quimicaorganica.org In some instances, the presence of ortho-substituents can lead to a rotational activation energy as high as 19 kcal/mol. quimicaorganica.org

Computational studies on various biphenyl derivatives have been performed to calculate these rotational barriers. Density Functional Theory (DFT) computations have been shown to match experimental barriers and ground state geometries reasonably well. rsc.org For instance, calculations at the HF/6-31G* level have been used to determine the maximum rotational barrier in various biphenyls. nist.gov

Table 1: Calculated Rotational Barriers for Biphenyl using Different Computational Methods. comporgchem.com

| Method | Basis Set | Barrier at 0° (kJ/mol) | Barrier at 90° (kJ/mol) |

| MP2 | cc-pVDZ | 12.23 | 7.68 |

| MP2 | aug-cc-pVDZ | 9.68 | 7.45 |

| CCSD(T) | cc-pVDZ | 10.89 | 7.23 |

| CCSD(T) | aug-cc-pVDZ | 9.23 | 6.67 |

This table illustrates the challenges in accurately computing the rotational barriers of biphenyl, with different methods and basis sets yielding varying results. The values for this compound would be expected to be higher due to the ortho-cyano group.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is a well-established approach for calculating nuclear magnetic shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects.

For this compound, one would expect the chemical shifts of the aromatic protons and carbons to be influenced by the electron-withdrawing nature of both the cyano group and the ethyl carboxylate group. The protons and carbons on the cyanophenyl ring would show distinct shifts compared to those on the benzoate (B1203000) ring. The ortho-position of the cyano group would induce significant downfield shifts on the neighboring protons and carbons due to its anisotropic effect.

Table 2: Predicted General ¹³C NMR Chemical Shift Ranges for Carbonyl Groups. organicchemistrydata.org

| Carbonyl Type | Chemical Shift Range (ppm) |

| Ketones, Aldehydes | 190-220 |

| Esters, Acids, Amides | 150-175 |

The carbonyl carbon of the ethyl benzoate moiety in this compound would be expected to fall within the 150-175 ppm range.

IR Vibrational Frequencies:

Theoretical calculations can provide a detailed assignment of the vibrational modes observed in an infrared (IR) spectrum. DFT calculations are commonly used to compute the harmonic vibrational frequencies. arxiv.org These calculated frequencies are often systematically higher than the experimental values, and a scaling factor is typically applied to improve agreement.

For this compound, key vibrational modes would include:

C≡N stretch: A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹.

C=O stretch: A strong absorption from the ester carbonyl group would be anticipated around 1720-1740 cm⁻¹.

C-O stretch: Bands corresponding to the C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ region.

Aromatic C-H and C=C stretches: These would be observed in their characteristic regions of the spectrum.

Studies on thioether-linked cyanobiphenyls have demonstrated the utility of DFT calculations in assigning the vibrational spectra and understanding the molecular structure. arxiv.org Similarly, theoretical simulations of the IR spectra of n-alkyl-cyanobiphenyls have been performed, taking into account their conformational mobility. researchgate.net

Computational Investigations of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. rsc.org For a molecule like this compound, several types of reactions could be computationally explored.

One area of interest could be the hydrolysis of the ester group. A computational study could elucidate the reaction pathway, whether it proceeds through an acid- or base-catalyzed mechanism, and determine the energies of the tetrahedral intermediates and transition states.

Another potential reaction for investigation is the transformation of the cyano group. For example, its hydrolysis to a carboxylic acid or an amide, or its reduction to an amine. Computational modeling could help to understand the energetics and intermediates of these transformations.

Furthermore, reactions involving the biphenyl system, such as electrophilic aromatic substitution, could be modeled. The directing effects of the cyano and ethyl benzoate substituents on the regioselectivity of such reactions could be computationally predicted by analyzing the electron density distribution and the stability of the intermediate sigma complexes.

While no specific computational studies on the reaction mechanisms of this compound have been found, research on the reaction of cyanoacetylene (B89716) with the cyano radical provides an example of how electronic structure calculations can be used to characterize stationary points along a minimum energy path. arxiv.orgresearchgate.net Such approaches could be applied to understand the reactivity of this compound.

Applications in Materials Science and Advanced Organic Synthesis

Ethyl 4-(2-cyanophenyl)benzoate as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups—specifically the cyano and ester moieties—on a rigid biphenyl (B1667301) framework makes this compound a versatile building block in organic synthesis. These groups serve as handles for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular systems.

The 2-cyanobiphenyl structural motif, which is the core of this compound, is a well-established precursor for the synthesis of fused polycyclic aromatic compounds, most notably phenanthridines and their derivatives. rsc.orgnih.govresearchgate.netchemrxiv.org The synthesis of phenanthridine (B189435) can be achieved through palladium-catalyzed Suzuki coupling and condensation reactions or via radical pathways. researchgate.netchemrxiv.org The ortho-positioning of the cyano group relative to the second phenyl ring is critical, as it enables intramolecular cyclization reactions. These reactions can proceed through various mechanisms, including those mediated by catalysts or electrochemical processes, to form the fused heterocyclic system of phenanthridine. rsc.orgnih.gov

While this specific ester may not be the most commonly cited starting material, the reactivity of its 2-cyanobiphenyl core is representative of this class of compounds. For instance, related molecules are used as key intermediates in the synthesis of pharmaceuticals, such as Febuxostat, underscoring the importance of the cyanophenyl moiety in constructing complex, biologically active molecules. google.com The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation, further expanding its synthetic utility.

In combinatorial chemistry, a scaffold is a core molecular structure upon which a variety of substituents are systematically placed to generate a large library of related compounds. The structure of this compound is well-suited for this purpose. It possesses several key features that make it a potential scaffold:

Distinct Functional Groups : It has two primary functional groups, the ethyl ester and the cyano group, which can be modified independently.

Aromatic Rings : The two phenyl rings can undergo electrophilic substitution reactions to introduce additional diversity.

Structural Rigidity : The biphenyl core provides a defined three-dimensional geometry, which is important for presenting appended functional groups in specific spatial orientations for interaction with biological targets.

Molecules with multiple functional groups, known as bifunctional organic ligands, are extensively used in coordination chemistry and drug design. researchgate.net By modifying the ester (e.g., through transesterification or conversion to an amide) and the cyano group (e.g., reduction to an amine or conversion to a tetrazole), a diverse library of compounds can be synthesized from this single precursor for screening in drug discovery and materials science applications.

Contributions to Liquid Crystal Research and Mesogenic Materials

Cyanobiphenyls are among the most extensively studied classes of liquid crystals, forming the basis of many commercial liquid crystal displays (LCDs). nih.govwhiterose.ac.uk Their properties are highly tunable through modification of their molecular structure. This compound contains the essential structural elements of a calamitic (rod-shaped) mesogen, making it a relevant compound for liquid crystal research.

The liquid crystalline properties of a molecule are intrinsically linked to its structure. tandfonline.comresearchgate.net For cyanobiphenyl-based molecules, key relationships have been established that can be applied to this compound. The tendency of these molecules to form mesophases is governed by a delicate balance of intermolecular forces, which are dictated by specific structural features. researchgate.netaip.org

The primary factors influencing liquid crystalline behavior are molecular shape, polarizability, and the presence of a strong dipole moment. researchgate.net The biphenyl benzoate (B1203000) core provides a rigid, elongated structure, which is a prerequisite for the orientational order found in nematic and smectic phases. researchgate.net The terminal cyano group imparts a large dipole moment, leading to strong dipole-dipole interactions and a high dielectric anisotropy, a critical property for electro-optical switching in displays. aip.org

| Structural Component | Influence on Liquid Crystalline Properties | Primary Effect |

|---|---|---|

| Biphenyl Core | Provides a rigid, calamitic (rod-like) molecular shape essential for anisotropic ordering. | Shape Anisotropy |

| Ester Linkage (-COO-) | Extends the rigid core, increasing the molecular length-to-breadth ratio and contributing to polarizability. | Core Elongation |

| Terminal Cyano Group (-CN) | Creates a strong permanent dipole moment along the long molecular axis, enhancing orientational order and inducing high dielectric anisotropy. aip.org | Polarity & Dielectric Anisotropy |

| Ethyl Group (-CH2CH3) | Acts as a flexible terminal chain that influences the melting point and clearing point of the mesophase. Its length affects the specific type of mesophase formed (nematic vs. smectic). | Phase Transition Modulation |

Based on its molecular structure, this compound is classified as a thermotropic liquid crystal. Thermotropic systems exhibit liquid crystalline phases as a function of temperature. highland.cc.il.usberkeley.edu Upon heating, such compounds transition from a crystalline solid to one or more mesophases (e.g., nematic or smectic) before becoming an isotropic liquid at the clearing point. highland.cc.il.us Cyanophenyl benzoates have been synthesized and incorporated into side-chain liquid-crystalline block copolymers, which form smectic phases. nih.govmdpi.com These materials can create highly oriented microphase-separated structures, demonstrating their utility in self-assembling systems. mdpi.com

In contrast, lyotropic liquid crystals form mesophases in the presence of a solvent as a function of concentration. wikipedia.orgnih.gov While this compound is not a classic amphiphile that forms lyotropic phases on its own, thermotropic liquid crystals are sometimes used as anisotropic solvents or as components in more complex mixtures that may include lyotropic materials. nih.govmdpi.com For instance, a thermotropic liquid crystal in its isotropic phase can act as a solvent to facilitate the formation of a lyotropic phase from another component. However, the primary role of this compound and its close analogues is within thermotropic systems, where they are valued for their dielectric and optical anisotropy. researchgate.net

Development of Functional Organic Materials

Beyond liquid crystals, the electronic properties of this compound make its core structure valuable for the development of other functional organic materials. The combination of electron-donating and electron-withdrawing groups within a conjugated system is a cornerstone of design for materials used in organic electronics.

Research into materials for organic light-emitting diodes (OLEDs) has utilized the cyanophenyl moiety as a key electron-withdrawing unit. researchgate.net For example, molecules combining a carbazole (B46965) group (an electron donor) with a cyanophenyl group have been synthesized to create bipolar host materials. researchgate.net This bipolar nature allows for balanced transport of both electrons and holes within the emissive layer of an OLED, leading to improved efficiency. The 2-cyanophenyl unit, as present in this compound, is a crucial building block for creating these advanced electronic materials.

Furthermore, the general structure of benzoate esters has been explored in the context of organogelators. mdpi.com These molecules can self-assemble in organic solvents to form fibrous networks, trapping the solvent and creating a gel. The ability to form such supramolecular structures opens up potential applications in areas like oil spill remediation and controlled-release systems. mdpi.com The specific combination of the biphenyl unit, ester, and polar cyano group in this compound provides a unique balance of intermolecular forces (π-π stacking, dipole-dipole) that could be harnessed for the rational design of new functional gelators.

Supramolecular Chemistry Applications

The distinct arrangement of polar (cyano and ester) and non-polar (biphenyl) functionalities within this compound makes it a candidate for studies in supramolecular chemistry, where non-covalent interactions govern the formation of larger, well-defined structures.

Design and Construction of Ordered Molecular Architectures

The design and construction of ordered molecular architectures rely on predictable intermolecular interactions. The cyano group in this compound can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. These interactions, along with π-π stacking of the aromatic rings, are fundamental to the self-assembly of molecules into larger, ordered structures. While specific research on the supramolecular assembly of this compound is not extensively documented, related compounds are known to form liquid crystalline phases. For instance, isomers like 4-Cyanophenyl 4-ethylbenzoate (B1233868) are noted for their liquid crystalline properties, which arise from the alignment of rod-like molecules into ordered phases. nih.govsigmaaldrich.com The specific stereochemistry of this compound, with its ortho-cyano group, would theoretically influence the packing and geometry of any resulting self-assembled structures, potentially leading to unique crystalline or liquid crystalline phases.

Polymer Chemistry and Monomer Applications

The presence of reactive sites and functional groups on this compound and its derivatives allows for their potential use as monomers or co-monomers in polymerization reactions, aiming to create advanced polymeric systems with tailored properties.

Studies on Co-polymerization and Polymerization Behavior

While direct studies on the polymerization of this compound are limited, research on analogous compounds provides a basis for its potential behavior. Cyanoacrylates, for example, are well-known for their reactivity in anionic polymerization. researchgate.net Studies on ethyl- and butyl-2-cyanoacrylates have demonstrated their ability to form both homopolymers and copolymers. researchgate.net The polymerization of these monomers can be initiated by various methods, leading to polymers with different properties. researchgate.net Furthermore, other vinyl monomers containing cyano groups have been successfully copolymerized with commodity monomers like styrene (B11656) and vinyl acetate (B1210297), indicating that cyano-containing compounds can be incorporated into polymer backbones to modify their properties. The nitrile functionality can also be a site for post-polymerization modification, further expanding the potential utility of polymers derived from such monomers.

Conclusion and Future Research Directions

Synthesis of Key Findings and Current Understanding of Ethyl 4-(2-cyanophenyl)benzoate

Currently, this compound is not a well-characterized compound in peer-reviewed scientific literature. While it is listed by some chemical suppliers, detailed experimental data on its synthesis, physical properties, and potential applications are scarce. The primary understanding of this molecule is therefore inferential, based on the extensive knowledge of related biphenyl (B1667301) carboxylates and cyanobiphenyls. nih.govnih.gov The core structure, featuring a biphenyl system with an ester and a nitrile group, suggests potential for applications in materials science and as a synthetic intermediate. The key distinguishing feature is the ortho position of the cyano group, which is expected to induce significant steric hindrance, leading to a pronounced twist in the biphenyl core. This structural kink is a critical point of interest, as it would drastically alter the molecule's shape and electronic properties compared to its linear para-substituted isomers, potentially leading to novel material properties.

Identification of Unexplored Synthetic Avenues and Methodologies

The synthesis of unsymmetrical biphenyls is well-established, with palladium-catalyzed cross-coupling reactions being the most powerful and versatile methods. A primary future research goal should be the development and optimization of a reliable synthetic route to this compound.

The Suzuki-Miyaura coupling stands out as a prime candidate for exploration. gre.ac.uklibretexts.org This reaction would involve the coupling of ethyl 4-halobenzoate (for instance, ethyl 4-bromobenzoate) with 2-cyanophenylboronic acid or its corresponding boronate esters. acs.org The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups, making it highly suitable for this target molecule. libretexts.orgacs.org

Alternative palladium-catalyzed methods such as the Negishi coupling (using an organozinc reagent, e.g., 2-cyanophenylzinc halide) or the Stille coupling (using an organotin reagent) also represent viable, unexplored avenues. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The Negishi coupling, in particular, is noted for its high reactivity and is often successful for constructing sterically hindered biaryl linkages. organic-chemistry.orgprinceton.edu A systematic investigation into these methods would be crucial to establish an efficient and scalable synthesis.

Opportunities for Advanced Characterization Techniques in Structural Analysis

A comprehensive structural elucidation of this compound is a fundamental prerequisite for any further investigation. While basic techniques are essential, advanced characterization methods will be necessary to fully understand its unique structural features.

A complete analysis using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is critical.

COSY (Correlation Spectroscopy) would confirm the proton-proton coupling networks within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would definitively assign each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish the connectivity between the two phenyl rings and the ester group by showing correlations over two to three bonds.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy) would be particularly insightful. These experiments detect through-space interactions between protons and would provide direct evidence for the spatial arrangement of the two rings, helping to quantify the torsional angle influenced by the ortho-cyano group. researchgate.net

For an unambiguous determination of its solid-state structure, single-crystal X-ray diffraction is indispensable. This would provide precise bond lengths, bond angles, and, most importantly, the dihedral (twist) angle between the two phenyl rings. This information is vital for correlating its molecular structure with its macroscopic properties.

Potential for Further Computational Modeling Towards Rational Molecular Design

Computational chemistry offers a powerful tool to predict and understand the properties of this compound before extensive experimental work is undertaken.

Density Functional Theory (DFT) calculations should be employed to:

Predict the ground-state geometry and determine the preferred dihedral angle between the phenyl rings. researchgate.netdntb.gov.ua This is crucial for understanding the impact of the ortho-cyano group.

Calculate the rotational energy barrier around the biphenyl linkage, which influences the molecule's conformational flexibility. researchgate.netrsc.org